7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one
Overview
Description
7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is a heterocyclic compound that belongs to the naphthyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-chloro-3-cyanopyridine with methylamine, followed by cyclization in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthyridine ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one would depend on its specific biological activity. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to the observed effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1,8-Naphthyridine: The parent compound of the naphthyridine family.
7-Chloro-1,8-naphthyridin-2(1H)-one: A similar compound without the methyl group.
1-Methyl-1,8-naphthyridin-2(1H)-one: A similar compound without the chloro group.
Uniqueness
7-Chloro-1-methyl-1,8-naphthyridin-2(1H)-one is unique due to the presence of both the chloro and methyl groups, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
7-chloro-1-methyl-1,8-naphthyridin-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c1-12-8(13)5-3-6-2-4-7(10)11-9(6)12/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTVRFOUXPZFJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC2=C1N=C(C=C2)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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